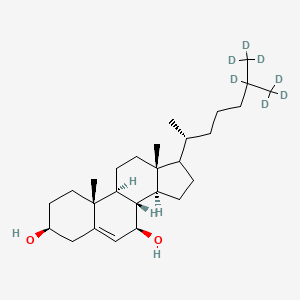

7b-Hydroxy Cholesterol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

409.7 g/mol |

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21?,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D |

InChI Key |

OYXZMSRRJOYLLO-IRCSYMDHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7β-Hydroxy Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7β-Hydroxy Cholesterol-d7 is the deuterated form of 7β-hydroxycholesterol (7β-OHC), an oxidized derivative of cholesterol.[1][2] This isotopically labeled version serves as an indispensable tool in biomedical research, particularly in the field of lipidomics and mass spectrometry-based analysis. Its primary application is as an internal standard for the accurate quantification of its non-deuterated counterpart and other oxysterols in various biological matrices. The non-deuterated form, 7β-OHC, is a biologically active molecule implicated in numerous physiological and pathological processes, including atherogenesis, apoptosis (programmed cell death), and neurodegenerative disorders.[1] Understanding the roles of oxysterols like 7β-OHC is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive overview of 7β-Hydroxy Cholesterol-d7, its properties, applications, and the methodologies for its use.

Core Data Presentation

The following tables summarize the key chemical and physical properties of 7β-Hydroxy Cholesterol-d7 and provide representative quantitative data from studies utilizing deuterated oxysterol standards for mass spectrometric analysis.

Table 1: Chemical and Physical Properties of 7β-Hydroxy Cholesterol-d7

| Property | Value | Reference |

| Alternate Name | (3β,7β)-Cholest-5-ene-3,7-diol-d7 | [3] |

| Molecular Formula | C₂₇H₃₉D₇O₂ | [3] |

| Molecular Weight | 409.70 g/mol | [3] |

| CAS Number | 349553-97-5 | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97.0% | [5] |

| Storage Temperature | -20°C | [5] |

Table 2: Representative Concentrations of 7β-Hydroxycholesterol in Human Plasma

| Analyte | Concentration Range (ng/mL) | Biological Matrix | Analytical Method | Reference |

| 7β-hydroxycholesterol | 2.63 - 30.47 | Human Plasma | LC-MS/MS | [6] |

| 7β-hydroxycholesterol | Not explicitly quantified, but method developed for its analysis | Human Plasma and Red Blood Cells | LC-HR-MS/MS | [7] |

Note: The provided concentration ranges are for the non-deuterated 7β-hydroxycholesterol, quantified using isotopically labeled internal standards like 7β-Hydroxy Cholesterol-d7.

Synthesis Overview

Experimental Protocols

The primary application of 7β-Hydroxy Cholesterol-d7 is as an internal standard in mass spectrometry-based quantification of oxysterols. Below is a detailed, generalized protocol for its use in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Protocol: Quantification of Oxysterols in Biological Samples using 7β-Hydroxy Cholesterol-d7 as an Internal Standard

1. Sample Preparation and Extraction:

-

Objective: To extract oxysterols from the biological matrix (e.g., plasma, tissue homogenate) while minimizing auto-oxidation of cholesterol.

-

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

7β-Hydroxy Cholesterol-d7 internal standard solution (of known concentration in a suitable solvent like ethanol)

-

Antioxidant solution (e.g., butylated hydroxytoluene - BHT in ethanol)

-

Organic solvents (e.g., isopropanol (B130326), acetonitrile (B52724), methyl-tert-butyl ether)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To the biological sample, add the antioxidant solution to prevent artificial oxysterol formation.

-

Spike the sample with a known amount of 7β-Hydroxy Cholesterol-d7 internal standard solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of isopropanol).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the lipids to a clean tube.

-

Perform a liquid-liquid extraction by adding a non-polar solvent like methyl-tert-butyl ether, vortexing, and centrifuging to separate the layers.

-

Collect the organic (upper) phase containing the oxysterols.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile mixture).

-

2. LC-MS/MS Analysis:

-

Objective: To separate and detect the target oxysterols and the internal standard using liquid chromatography and tandem mass spectrometry.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

-

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid ionization.

-

Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with 0.1% formic acid.

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to effectively separate the oxysterols.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

Mass Spectrometry Parameters (Representative):

-

Ionization Mode: Positive ion mode is common for oxysterols.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each target oxysterol and for 7β-Hydroxy Cholesterol-d7.

-

For 7β-hydroxycholesterol (analyte): A representative transition would be based on the loss of water molecules from the protonated molecule.

-

For 7β-Hydroxy Cholesterol-d7 (internal standard): The precursor and product ions will have a mass shift of +7 Da compared to the non-deuterated analyte.

-

-

Optimization: Ionization source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

-

3. Data Analysis and Quantification:

-

Objective: To calculate the concentration of the target oxysterols in the original sample.

-

Procedure:

-

Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (7β-Hydroxy Cholesterol-d7).

-

Generate a calibration curve using standard solutions of the analyte at known concentrations, each spiked with the same amount of the internal standard. Plot the peak area ratio against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Signaling Pathways and Biological Relevance

The non-deuterated form, 7β-hydroxycholesterol, is a potent inducer of apoptosis. Understanding the signaling pathways it affects is crucial for research in areas like atherosclerosis and neurodegenerative diseases.

7β-Hydroxycholesterol Induced Apoptosis Signaling Pathway

The following diagram illustrates the key events in the signaling cascade initiated by 7β-hydroxycholesterol leading to programmed cell death.

Experimental Workflow for Oxysterol Analysis

The logical flow of a typical experiment involving the quantification of oxysterols using 7β-Hydroxy Cholesterol-d7 is depicted below.

References

- 1. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 7ß-Hydroxycholesterol-d7 - Ace Therapeutics [acetherapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of oxysterols in human plasma and red blood cells by liquid chromatography high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated 7β-Hydroxycholesterol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated 7β-hydroxycholesterol, a critical analytical standard and research tool in the study of oxysterol metabolism and its role in various pathologies. The document details a feasible synthetic pathway, presents quantitative data from relevant literature, and offers detailed experimental protocols for the key synthetic steps. Furthermore, it visualizes the significant signaling pathways influenced by 7β-hydroxycholesterol, namely apoptosis and inflammation, using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol-related diseases and the development of therapeutic interventions.

Introduction

7β-hydroxycholesterol is an oxysterol formed from the oxidation of cholesterol, either through auto-oxidation or enzymatic processes.[1] It is implicated in a variety of cellular processes and is associated with several pathological conditions, including atherosclerosis, neurodegenerative diseases, and certain cancers. The cytotoxic effects of 7β-hydroxycholesterol are often attributed to its ability to induce oxidative stress, inflammation, and apoptosis.[2][3]

Deuterium-labeled internal standards are indispensable for accurate quantification of endogenous molecules by mass spectrometry. The synthesis of deuterated 7β-hydroxycholesterol provides a vital tool for researchers to precisely measure its levels in biological matrices, aiding in the elucidation of its metabolic pathways and its role in disease progression. This guide outlines a practical approach for the synthesis of deuterated 7β-hydroxycholesterol, focusing on a two-step process: the oxidation of cholesterol to 7-ketocholesterol (B24107) and the subsequent stereoselective reduction to yield the desired deuterated product.

Synthetic Pathway

The proposed synthesis of deuterated 7β-hydroxycholesterol proceeds through a two-step reaction sequence starting from cholesterol. The first step involves the oxidation of the 7-position of cholesterol to form 7-ketocholesterol. The subsequent step is the critical reduction of the 7-keto group using a deuterium-donating reagent to introduce the deuterium (B1214612) label and establish the β-stereochemistry at the 7-position.

References

- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

7b-Hydroxy Cholesterol-d7 chemical properties

An In-depth Technical Guide to 7β-Hydroxy Cholesterol-d7: Chemical Properties and Applications

For researchers, scientists, and drug development professionals, understanding the chemical and biological characteristics of deuterated compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive overview of 7β-Hydroxy Cholesterol-d7, a labeled metabolite of cholesterol, detailing its chemical properties, experimental applications, and its role in relevant biological pathways.

Core Chemical Properties

7β-Hydroxy Cholesterol-d7 is the deuterated form of 7β-hydroxycholesterol (7β-OHC), an oxidized derivative of cholesterol. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other sterols.[1]

Below is a summary of its key chemical properties:

| Property | Value | Source(s) |

| Alternate Names | (3β,7β)-Cholest-5-ene-3,7-diol-d7, cholest-5-en-3β,7β-diol-d7 | [2] |

| Molecular Formula | C₂₇H₃₉D₇O₂ | [2][3] |

| Molecular Weight | 409.70 g/mol | [2] |

| Exact Mass | 409.394 Da | [4] |

| CAS Number | 349553-97-5 | |

| Purity | >99% (TLC) | [4] |

| Form | Powder | |

| Appearance | White to off-white solid | [5] |

| Solubility | Ethanol: ≥ 20 mg/mL, DMF: ≥ 2 mg/mL, DMSO: ≥ 0.1 mg/mL | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

| Shipping Conditions | Shipped on dry ice. |

Experimental Protocols and Applications

7β-Hydroxy Cholesterol-d7 is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based analyses. Its application ensures accuracy and precision in the quantification of endogenous oxysterols in various biological matrices.

General Workflow for Quantification of Oxysterols using 7β-Hydroxy Cholesterol-d7 as an Internal Standard:

This protocol outlines a general procedure for the analysis of oxysterols in biological samples, such as plasma or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental workflow for oxysterol quantification.

Key Methodological Considerations:

-

Sample Preparation: Biological samples are first spiked with a known amount of 7β-Hydroxy Cholesterol-d7. This is followed by extraction of the lipids, typically using a modified Bligh-Dyer method.[6] The organic phase, containing the sterols, is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

-

Chromatographic Separation: The extracted sterols are separated using reverse-phase high-performance liquid chromatography (HPLC), often with a C18 column.[6] A gradient elution with a binary solvent system, such as methanol/water with an additive like ammonium (B1175870) acetate, is commonly employed to achieve optimal separation.[6]

-

Mass Spectrometric Detection: The HPLC system is coupled to a tandem mass spectrometer, typically a triple quadrupole instrument, with an electrospray ionization (ESI) source.[6][7] The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions are monitored for both the analyte of interest and the 7β-Hydroxy Cholesterol-d7 internal standard.

-

Quantification: The concentration of the endogenous oxysterol is determined by calculating the ratio of its peak area to the peak area of the 7β-Hydroxy Cholesterol-d7 internal standard.[6] This ratio is then compared to a calibration curve generated using known concentrations of the non-deuterated standard.

Biological Role and Signaling Pathways

While 7β-Hydroxy Cholesterol-d7 is primarily used as a research tool, its non-deuterated analog, 7β-hydroxycholesterol, is a biologically active molecule with significant cytotoxic properties.[1][8] It is an oxysterol formed from the oxidation of cholesterol and is implicated in the pathophysiology of several diseases, including atherosclerosis, neurodegenerative disorders, and certain eye conditions.[8][9]

7β-hydroxycholesterol, along with 7-ketocholesterol (B24107), can induce apoptosis (programmed cell death) through a complex signaling cascade.[10] This process is often associated with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Signaling Pathway of 7β-Hydroxycholesterol-Induced Apoptosis:

The diagram below illustrates the key events in the apoptotic pathway initiated by 7β-hydroxycholesterol.

Apoptosis signaling pathway induced by 7β-Hydroxycholesterol.

This pathway highlights the central role of mitochondrial-mediated events in 7β-hydroxycholesterol-induced cell death. The release of pro-apoptotic factors from the mitochondria activates a cascade of caspases, which are proteases that execute the final stages of apoptosis, including the cleavage of cellular proteins and fragmentation of DNA.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. 7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 | 349553-97-5 [m.chemicalbook.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 7β-Hydroxycholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and key data for the structure elucidation of 7β-Hydroxycholesterol-d7. This deuterated oxysterol serves as a critical internal standard for the accurate quantification of endogenous 7β-hydroxycholesterol in various biological matrices. Understanding its structural characteristics is paramount for its application in research and clinical settings, particularly in studies related to cardiovascular disease, neurodegenerative disorders, and cancer.

Chemical Structure and Properties

7β-Hydroxycholesterol-d7 is a synthetic, isotopically labeled version of 7β-hydroxycholesterol, an oxidation product of cholesterol. The deuterium (B1214612) labeling is typically on the terminal isopropyl group of the cholesterol side chain, which provides a distinct mass shift for mass spectrometry-based quantification without significantly altering the molecule's chemical properties.

Table 1: General Properties of 7β-Hydroxycholesterol-d7

| Property | Value |

| Chemical Name | (3β,7β)-Cholest-5-ene-3,7-diol-25,26,26,26,27,27,27-d7 |

| Molecular Formula | C₂₇H₃₉D₇O₂ |

| Molecular Weight | Approximately 409.7 g/mol |

| CAS Number | 349553-97-5 |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural confirmation and quantification of 7β-Hydroxycholesterol-d7. Due to its use as an internal standard, understanding its fragmentation pattern is essential for developing robust analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common platform for the analysis of oxysterols. 7β-Hydroxycholesterol-d7 is primarily used as an internal standard in Multiple Reaction Monitoring (MRM) assays.

Table 2: LC-MS/MS Parameters for 7β-Hydroxycholesterol-d7

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 391.4 |

| Product Ion (Q3) | m/z 373.4 |

| Collision Energy | Analyte and instrument dependent, requires optimization |

Note: The precursor ion corresponds to the [M+H - H₂O]⁺ ion. The product ion results from a further neutral loss.

Experimental Protocol: LC-MS/MS Analysis of Oxysterols

This protocol provides a general workflow for the extraction and analysis of oxysterols from plasma using 7β-Hydroxycholesterol-d7 as an internal standard.

An In-Depth Technical Guide to the Stability and Storage of 7β-Hydroxy Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7β-Hydroxy Cholesterol-d7. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize this deuterated oxysterol as an internal standard or in other analytical and research applications. This document details the known stability profile, potential degradation pathways, and outlines experimental protocols for stability assessment.

Introduction to 7β-Hydroxy Cholesterol-d7

7β-Hydroxy Cholesterol-d7 is the deuterated form of 7β-hydroxycholesterol, an oxysterol formed from the oxidation of cholesterol. Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Understanding its stability is paramount to ensure the accuracy and reliability of experimental results.

Recommended Storage and Stability

Proper storage is crucial to maintain the integrity of 7β-Hydroxy Cholesterol-d7. The following storage conditions are recommended based on commercially available product information.

Table 1: Recommended Storage Conditions and Stability of 7β-Hydroxy Cholesterol-d7

| Form | Storage Temperature | Duration of Stability |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Note: When stored in solvent, it is advisable to aliquot the solution to prevent repeated freeze-thaw cycles, which can lead to degradation.

Potential Degradation Pathways

The primary degradation pathway for 7β-hydroxycholesterol, and by extension its deuterated form, is through oxidation. The autoxidation of cholesterol is a known route for the formation of various oxysterols, including 7β-hydroxycholesterol and 7-ketocholesterol. Furthermore, there is evidence of in vivo interconversion between 7β-hydroxycholesterol and 7-ketocholesterol. Therefore, the stability of 7β-Hydroxy Cholesterol-d7 can be compromised by conditions that promote oxidation.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of 7β-Hydroxy Cholesterol-d7. An LC-MS/MS method is the preferred technique due to its high sensitivity and specificity.

Development of a Stability-Indicating LC-MS/MS Method

A robust LC-MS/MS method should be developed and validated to separate 7β-Hydroxy Cholesterol-d7 from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 7β-Hydroxy Cholesterol-d7 and its potential degradation products should be determined.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method. The following conditions are typically employed:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples from these studies should be analyzed by the validated LC-MS/MS method to identify and quantify any degradation products.

Signaling Pathway of 7β-Hydroxycholesterol-Induced Apoptosis

7β-hydroxycholesterol is known to induce apoptosis (programmed cell death) in various cell types. Understanding this pathway is relevant for researchers studying its biological effects.

Conclusion

The stability of 7β-Hydroxy Cholesterol-d7 is critical for its effective use in research and analytical applications. Adherence to the recommended storage conditions is essential to minimize degradation. While the primary degradation pathway is through oxidation, further forced degradation studies are necessary to fully elucidate its stability profile under various stress conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers working with this important deuterated oxysterol.

Solubility Profile of 7b-Hydroxy Cholesterol-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7b-Hydroxy Cholesterol-d7 in various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated sterols as internal standards or in metabolic studies. This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Data Presentation: Quantitative Solubility

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for solvent selection in experimental design.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| Ethanol | 20 | 48.82 | [1][2] |

| Dimethylformamide (DMF) | 2 | 4.88 | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 | 0.24 | [1][2] |

Note: The molar concentration is calculated based on the molecular weight of this compound (C27H39D7O2), which is approximately 409.7 g/mol .[3] It is important to note that for DMSO, the use of a new, non-hygroscopic solvent is recommended as absorbed water can significantly impact solubility.[2]

Experimental Protocols: Determining Solubility of Sterol Compounds

While specific experimental details for the solubility of this compound are not extensively published, a generalized protocol based on standard methods for determining the solubility of cholesterol and its derivatives in organic solvents can be outlined. The shake-flask method is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvents (e.g., ethanol, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For solvents with fine suspended particles, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid residue. Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved particles. Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

HPLC Method: An isocratic elution with a suitable mobile phase on a C18 column is a common approach for cholesterol-like compounds. Detection can be achieved by UV absorbance or, for higher specificity and sensitivity, by mass spectrometry.

-

UV-Vis Spectrophotometry: A standard curve of known concentrations of this compound in the solvent of interest should be prepared to determine the concentration of the unknown sample.

-

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps of the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

7b-Hydroxy Cholesterol-d7 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7β-Hydroxy Cholesterol-d7, a deuterated derivative of the oxysterol 7β-hydroxycholesterol. This document details its chemical and physical properties, typical analytical specifications, relevant experimental protocols, and its role in biological pathways and analytical methodologies.

Certificate of Analysis - Representative Data

The following tables summarize the typical data found on a Certificate of Analysis for 7β-Hydroxy Cholesterol-d7, compiled from various suppliers.[1][2]

Physical and Chemical Properties

| Property | Value |

| Alternate Names | (3β,7β)-Cholest-5-ene-3,7-diol-d7 |

| Molecular Formula | C₂₇H₃₉D₇O₂[1] |

| Molecular Weight | 409.70 g/mol [1] |

| Appearance | Solid powder[3] |

| Storage Temperature | -20°C[3] |

| Solubility | Soluble in DMF (2 mg/ml), Ethanol (20 mg/ml), and DMSO (0.1 mg/ml)[4][5] |

Analytical Data

| Test | Specification |

| Purity (by TLC) | ≥99%[3][6] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₇)[4] |

| Identity (by Mass Spectrometry) | Conforms to structure |

Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are outlined below.

Purity Determination by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of the 7β-Hydroxy Cholesterol-d7.

Methodology:

-

Sample Preparation: A solution of 7β-Hydroxy Cholesterol-d7 is prepared in a suitable solvent (e.g., ethanol).

-

Stationary Phase: A TLC plate coated with silica (B1680970) gel is used.

-

Mobile Phase: A solvent system capable of separating cholesterol and its derivatives is selected (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Spotting: A small amount of the sample solution is spotted onto the baseline of the TLC plate.

-

Development: The plate is placed in a chromatography chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.

-

Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized. This can be done using a variety of methods, such as staining with phosphomolybdic acid or potassium permanganate (B83412) solution, followed by heating.

-

Analysis: The purity is assessed by the presence of a single major spot. The intensity and number of any impurity spots are used to estimate the purity, which is typically greater than 99%.[3][6]

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of 7β-Hydroxy Cholesterol-d7.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of 7β-Hydroxy Cholesterol-d7 (approximately 409.7). The fragmentation pattern can also be analyzed to confirm the structure.

Quantification using 7β-Hydroxy Cholesterol-d7 as an Internal Standard

Objective: To accurately quantify the amount of endogenous 7β-hydroxycholesterol in a biological sample using LC-MS.

Methodology:

-

Sample Preparation: A known amount of 7β-Hydroxy Cholesterol-d7 is added to the biological sample (e.g., plasma, tissue homogenate) as an internal standard.[3]

-

Extraction: The lipids, including 7β-hydroxycholesterol and the internal standard, are extracted from the sample using a suitable solvent system (e.g., a modified Bligh-Dyer method).[7]

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).[7]

-

Mass Spectrometric Detection: The HPLC is coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[7][8] Specific precursor-to-product ion transitions are monitored for both the analyte (7β-hydroxycholesterol) and the internal standard (7β-Hydroxy Cholesterol-d7).

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[7]

Signaling Pathways and Workflows

7β-Hydroxycholesterol Induced Apoptosis Pathway

7β-hydroxycholesterol, an oxidized derivative of cholesterol, is known to induce apoptosis (programmed cell death) through the activation of Glycogen Synthase Kinase-3 (GSK3). This process is also associated with the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.

Caption: 7β-Hydroxycholesterol induced apoptosis pathway.

LC-MS Quantification Workflow using 7β-Hydroxy Cholesterol-d7

The deuterated internal standard, 7β-Hydroxy Cholesterol-d7, is crucial for the accurate quantification of its non-deuterated counterpart in biological matrices.

Caption: LC-MS quantification workflow.

Biological Significance

7β-hydroxycholesterol is an oxysterol formed through both enzymatic and non-enzymatic oxidation of cholesterol.[5][9] It is a significant component of oxidized low-density lipoprotein (LDL) and has been implicated in the pathology of several diseases.[5][9] Increased plasma levels of 7β-hydroxycholesterol have been correlated with mortality in coronary heart disease.[5][9] Its cytotoxic effects are linked to the induction of oxidative stress and apoptosis in various cell types, including endothelial cells.[5][9][10] Due to its biological importance, accurate quantification using stable isotope-labeled internal standards like 7β-Hydroxy Cholesterol-d7 is critical for research in cardiovascular disease, neurodegenerative disorders, and inflammatory conditions.[10]

References

- 1. scbt.com [scbt.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIPID MAPS [lipidmaps.org]

- 10. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathogenic Role of 7β-Hydroxycholesterol: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, disease implications, and experimental considerations of a key oxysterol.

Introduction

7β-hydroxycholesterol (7β-OHC) is an oxysterol, an oxidized derivative of cholesterol, formed primarily through the auto-oxidation of cholesterol. It is increasingly recognized as a potent bioactive molecule implicated in the pathophysiology of a range of age-related and chronic diseases. Unlike its isomer, 7α-hydroxycholesterol, which is an intermediate in bile acid synthesis, 7β-OHC is predominantly a product of oxidative stress and is considered a biomarker for this process.[1] Its cytotoxic properties, including the induction of oxidative stress, inflammation, and apoptosis, position it as a molecule of significant interest in the fields of drug discovery and biomedical research.[2] This technical guide provides a comprehensive overview of the role of 7β-OHC in various diseases, its underlying signaling pathways, and key experimental methodologies for its study.

The Role of 7β-Hydroxycholesterol in Disease

Elevated levels of 7β-OHC have been detected in the plasma, tissues, and biological fluids of patients with several age-related diseases, suggesting its active involvement in their pathogenesis.[1]

Cardiovascular Diseases

In the context of cardiovascular disease, 7β-OHC is a major cytotoxic component of oxidized low-density lipoprotein (oxLDL).[3] It contributes to the development of atherosclerosis by inducing apoptosis in vascular smooth muscle cells and monocytes/macrophages, key events in the formation of atheromatous plaques.[4][5] Increased plasma levels of 7β-hydroxycholesterol have been correlated with a higher risk of mortality from coronary heart disease.[6]

Neurodegenerative Diseases

7β-OHC is implicated in neurodegenerative diseases such as Alzheimer's disease (AD).[1][7] It is found at increased levels in the brain and cerebrospinal fluid of AD patients and is considered a biomarker of oxidative stress in these conditions.[1] Studies have shown that 7β-OHC can induce neuroinflammation by promoting the activation of astrocytes and microglial cells and increasing the production of pro-inflammatory cytokines like TNF-alpha, IL-1β, and IL-6.[8][9] Furthermore, it has been demonstrated to enhance the amyloidogenic pathway, a key pathological feature of AD.[8][9] The cytotoxic effects of 7β-OHC on neuronal cells, including oligodendrocytes, further underscore its potential role in neurodegeneration.[10][11]

Cancer

The role of 7β-OHC in cancer is complex and appears to be context-dependent. On one hand, it has demonstrated anti-proliferative and pro-apoptotic effects in certain cancer cell lines. For instance, it can induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells and suppress the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[12] Similarly, it has shown anti-proliferative effects in lung cancer and colon adenocarcinoma cell lines.[13] On the other hand, the broader family of oxysterols has been implicated in cancer progression, highlighting the need for further research to delineate the specific roles of 7β-OHC in different cancer types.[13] A study has suggested that plasma 7β-hydroxycholesterol may be a predictor of lung cancer risk.[14]

Other Age-Related Diseases

Elevated levels of 7β-OHC are also associated with other age-related conditions, including ocular diseases like cataracts and age-related macular degeneration, as well as sarcopenia.[1] In sarcopenia, increased plasma levels of 7β-OHC are linked to skeletal muscle atrophy and inflammation due to its cytotoxic effects on myoblasts and myotubes.

Genetic Disorders

In Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, there is an accumulation of 7-dehydrocholesterol (B119134) (7-DHC), a precursor to cholesterol.[15][16][17] This leads to the formation of 7-DHC-derived oxysterols, which contribute to the neurological and developmental defects seen in this syndrome.[15]

Quantitative Data on 7β-Hydroxycholesterol Effects

The following tables summarize the quantitative data from various studies on the effects of 7β-hydroxycholesterol.

| Cell Line/Model | Concentration of 7β-OHC | Observed Effect | Reference |

| Human Aortic Smooth Muscle Cells | Not specified | Induction of Ca2+ oscillations (0.3-0.4 min-1 frequency) | [3] |

| Human Aortic Smooth Muscle Cells | Not specified | Activation of ERK1 and ERK2 within 5 minutes | [3] |

| Differentiated U937 cells | 30 µM | Slow but significant rise in intracellular Ca2+ over 15 minutes | [5] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (SCC9, SCC25, CAL27, FaDu) | 13.19 - 20.79 µM | 50% inhibitory concentration (IC50) after 72 hours | [12] |

| Murine Oligodendrocytes (158N) | 20 µg/mL | Induction of cell death and oxidative stress over 24 hours | [10] |

| Murine C2C12 Myoblasts and Myotubes | Not specified | Induction of cell death and increased TNF-α and IL-8 secretion |

Signaling Pathways of 7β-Hydroxycholesterol

7β-OHC exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis, oxidative stress, and inflammation. A common outcome of 7β-OHC exposure is a form of cell death termed "oxiapoptophagy," which combines features of oxidative stress, apoptosis, and autophagy.[1][18][19]

Calcium Homeostasis and MAP Kinase Activation

One of the earliest cellular responses to 7β-OHC is the disruption of intracellular calcium homeostasis. In human aortic smooth muscle cells, it induces rapid Ca2+ oscillations, leading to the depletion of thapsigargin-sensitive Ca2+ pools.[3] This is followed by the activation of the mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2.[3]

Mitochondrial-Mediated Apoptosis

7β-OHC is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis.[4] This process is characterized by a loss of mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol.[4] This release activates a cascade of caspases, ultimately leading to programmed cell death.

Oxidative Stress and Inflammation

7β-OHC induces oxidative stress by promoting the overproduction of reactive oxygen species (ROS) and lipid peroxidation products.[10] This oxidative stress can, in turn, contribute to organelle dysfunction, including that of the mitochondria and peroxisomes, further amplifying the apoptotic signal.[7][18] In neurodegenerative contexts, 7β-OHC-induced oxidative stress is also linked to the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines.[8][9]

Experimental Protocols

Investigating the effects of 7β-hydroxycholesterol requires a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Measurement of 7β-Hydroxycholesterol

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the quantification of 7β-OHC in biological samples.

-

Sample Preparation: Biological samples (plasma, tissue homogenates, etc.) are subjected to lipid extraction, typically using a modified Folch method with chloroform/methanol.

-

Saponification: The lipid extract is saponified to release esterified oxysterols.

-

Derivatization: The hydroxyl groups of the oxysterols are derivatized to make them volatile for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of 7β-OHC are compared to those of a known standard for identification and quantification.

Assessment of Cell Viability and Apoptosis

MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of 7β-OHC for a specified period.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), which is purple.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Cells are cultured on coverslips or prepared as cytospins and fixed.

-

Permeabilization: The cells are permeabilized to allow the labeling solution to enter.

-

Labeling: The cells are incubated with a solution containing TdT enzyme and labeled nucleotides (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated labeled nucleotides are detected using a fluorescently labeled antibody or streptavidin conjugate.

-

Microscopy: The cells are visualized using a fluorescence microscope.

Analysis of Protein Expression

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-ERK, anti-COX-2).

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

7β-hydroxycholesterol is a critical mediator of cellular dysfunction in a variety of pathological conditions. Its ability to induce apoptosis, oxidative stress, and inflammation makes it a significant contributor to the progression of cardiovascular diseases, neurodegenerative disorders, and potentially cancer. A thorough understanding of its signaling pathways and the availability of robust experimental methodologies are crucial for the development of novel therapeutic strategies targeting the detrimental effects of this oxysterol. Further research into the intricate mechanisms of 7β-OHC action will undoubtedly unveil new avenues for intervention in a host of age-related and chronic diseases.

References

- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the mitochondria in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7β-hydroxycholesterol-induced cell death, oxidative stress, and fatty acid metabolism dysfunctions attenuated with sea urchin egg oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7beta-hydroxycholesterol induces apoptosis and regulates cyclooxygenase 2 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]

- 16. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]

- 17. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]

- 18. Attenuation of 7-ketocholesterol- and 7β-hydroxycholesterol-induced oxiapoptophagy by nutrients, synthetic molecules and oils: Potential for the prevention of age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding Oxysterol Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methodologies employing stable isotopes to investigate the complex pathways of oxysterol metabolism. Oxysterols, the oxidized derivatives of cholesterol, are more than mere intermediates in cholesterol catabolism; they are potent signaling molecules that regulate lipid homeostasis, inflammation, and cell viability.[1][2][3][4] Their dysregulation is implicated in numerous chronic diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers, making them critical targets for therapeutic development.[5][6][7][8][9]

Stable isotope tracing offers a powerful tool to dynamically track the formation, conversion, and excretion of these molecules in vivo and in vitro. By introducing labeled precursors, researchers can elucidate metabolic fluxes, identify novel pathways, and quantify the contribution of different synthesis routes to specific oxysterol pools. This guide details the core principles, experimental protocols, and data interpretation required to leverage these techniques for advanced research and drug discovery.

Overview of Oxysterol Metabolism

Oxysterols are generated through two primary routes: enzymatic oxidation and non-enzymatic auto-oxidation.[1][8]

-

Enzymatic Pathways: The majority of physiologically relevant oxysterols are synthesized by cytochrome P450 (CYP) enzymes.[1] Key enzymes include CYP7A1 (initiating the classic bile acid synthesis pathway), CYP27A1 (alternative bile acid pathway), CYP46A1 (predominantly in the brain, producing 24S-hydroxycholesterol), and CYP3A4.[4][10]

-

Non-Enzymatic Pathways: Auto-oxidation by reactive oxygen species (ROS) can generate a variety of oxysterols, which are often considered markers of oxidative stress.[5][11]

Once formed, oxysterols can be further metabolized, sulfated, or glycosylated for excretion. They exert biological effects primarily by acting as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which regulate the transcription of genes involved in cholesterol transport and metabolism.[2][3][10]

Principles of Stable Isotope Tracing

Stable isotope labeling involves introducing a molecule (e.g., cholesterol) enriched with a non-radioactive, heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O).[12] The metabolic fate of this tracer can be followed by mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio.

By administering deuterated cholesterol ([D₇]-cholesterol, for example) to an animal model or cell culture system, researchers can track the appearance of the deuterium label in various oxysterol species over time. The rate and extent of this label incorporation provide direct insights into metabolic pathway activity.[13][14]

Experimental Protocols

Precise and reproducible quantification of oxysterols is challenging due to their low abundance and the risk of artificial auto-oxidation of cholesterol during sample handling.[15][16] The following outlines a robust workflow combining stable isotope labeling with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The process begins with sample collection and immediate stabilization, followed by extraction, derivatization to enhance analytical sensitivity, and finally, instrumental analysis.

Detailed Methodology: Sample Preparation and Analysis

This protocol is a composite based on established methods for robust oxysterol quantification.[15][17][18][19][20][21][22]

-

Sample Collection and Stabilization:

-

Collect tissues or cells and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

For plasma or serum, add an antioxidant like butylated hydroxytoluene (BHT) upon collection.

-

Add a mixture of isotope-labeled internal standards (e.g., [D₇]24S-hydroxycholesterol, [D₆]7α,25-dihydroxycholesterol) to the sample at the earliest stage to correct for analyte loss during processing.[22][23][24]

-

-

Lipid Extraction:

-

Homogenize tissue samples in a cold organic solvent, typically ethanol or a chloroform/methanol (B129727) mixture, to precipitate proteins and extract lipids.

-

For plasma, perform protein precipitation and extraction by adding a solvent like acetonitrile (B52724) containing the internal standards.[20][22]

-

Centrifuge to pellet the precipitate and collect the supernatant containing the lipid extract.

-

-

Solid-Phase Extraction (SPE) for Cholesterol Removal:

-

Condition a reversed-phase C18 SPE cartridge (e.g., Sep-Pak) with ethanol and then water/ethanol mixtures.[15][20]

-

Load the lipid extract onto the cartridge. The vast excess of cholesterol is retained more strongly than the more polar oxysterols.

-

Elute the oxysterol fraction with an appropriate solvent mixture (e.g., 70% ethanol), leaving the bulk of cholesterol on the column.[15][20] This step is critical to prevent artificial oxysterol generation.[18]

-

-

Saponification (Optional):

-

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA):

-

To enhance ionization efficiency for LC-MS analysis, a permanent positive charge is added to the oxysterol molecule.[16][17][18]

-

Oxidation: Treat the oxysterol fraction with cholesterol oxidase. This enzyme converts the 3β-hydroxy-Δ⁵ group, common to most oxysterols, into a 3-oxo-Δ⁴ moiety.[15][18][20]

-

Charge-Tagging: React the resulting 3-oxo group with a hydrazine (B178648) reagent, such as Girard P, which contains a quaternary ammonium (B1175870) group.[15][18] This "click-chemistry" reaction efficiently tags the molecule.[15]

-

-

Post-Derivatization Cleanup:

-

LC-MS/MS Quantification:

-

Perform chromatographic separation using a C18 or phenyl-hexyl column with a gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/methanol/formic acid).[19][25][26]

-

Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[25]

-

For each analyte, monitor a specific precursor-to-product ion transition. For example, for derivatized [D₀]-24S-HC and its [D₇]-24S-HC internal standard, you would monitor their respective mass transitions. This provides high sensitivity and selectivity.[20][25]

-

Quantitative Data and Interpretation

The use of stable isotope-labeled internal standards allows for absolute quantification, while the administration of labeled precursors enables the calculation of metabolic flux.

Deuterium Enrichment in Oxysterols

The table below summarizes representative data from a study where mice were fed a diet containing [D₆]-cholesterol. The deuterium enrichment in various plasma oxysterols was measured to determine their origins.[13] High enrichment indicates formation from the recently absorbed, labeled cholesterol pool.

| Oxysterol | Deuterium Enrichment (%) | Implied Origin / Pathway |

| Cholesterol | ~70% | Reference for precursor pool enrichment[13] |

| 7α-Hydroxycholesterol (7α-HC) | ~70% | Rapidly formed from the circulating cholesterol pool (CYP7A1)[13] |

| 26-Hydroxycholesterol (26-HC) | ~50% | Formed from the circulating pool (CYP27A1)[13] |

| 25-Hydroxycholesterol (25-HC) | ~60% | Formed from the circulating pool[13] |

| 24S-Hydroxycholesterol (24S-HC) | ~10% | Primarily formed from a slowly exchanging pool, i.e., the brain[13][14] |

Data are illustrative and based on findings reported in the literature.[13]

Representative Oxysterol Concentrations in Human Plasma

Stable isotope dilution MS is the gold standard for determining the concentrations of endogenous sterols. The following table provides typical concentrations for key oxysterols in healthy human plasma.[24]

| Oxysterol | Concentration (ng/mL) - Free | Concentration (ng/mL) - Total (Free + Esterified) |

| 24S-Hydroxycholesterol (24S-HC) | 16.5 ± 1.6 | 45.4 ± 3.9 |

| (25R)26-Hydroxycholesterol (26-HC) | 29.8 ± 3.4 | 163.0 ± 11.0 |

| 27-Hydroxycholesterol (27-HC) | Not reported | 102.0 ± 5.0 |

| 7α-Hydroxycholesterol (7α-HC) | 12.3 ± 1.7 | 25.0 ± 4.0 |

| 7-Ketocholesterol (7-KC) | 2.5 ± 0.3 | 11.7 ± 0.9 |

Values represent Mean ± Standard Error of the Mean for NIST SRM 1950 plasma.[24]

Applications in Drug Development

Understanding oxysterol metabolism is crucial for developing therapies for metabolic and inflammatory diseases.

-

Target Validation: Stable isotope tracing can confirm whether a drug candidate effectively modulates a target enzyme in the oxysterol pathway (e.g., inhibiting a specific CYP enzyme) by measuring changes in the flux towards its product.

-

Biomarker Discovery: Altered oxysterol profiles are potential biomarkers for disease progression and therapeutic response.[27] For example, plasma 24S-HC is a marker for brain cholesterol turnover and is studied in the context of neurodegenerative diseases.[25][27]

-

Pharmacodynamic Studies: These methods can be used to assess how a drug impacts cholesterol homeostasis. For instance, LXR agonists are designed to increase cholesterol efflux by upregulating target genes. Their activity can be monitored by observing changes in the oxysterols that act as endogenous LXR ligands.[10][28]

By providing a dynamic and quantitative view of metabolic pathways, stable isotope tracing is an indispensable technique for advancing our understanding of oxysterol biology and accelerating the development of novel therapeutics.

References

- 1. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Implication of Oxysterols in Infectious and Non-Communicable Inflammatory Diseases [mdpi.com]

- 8. A Comprehensive Review on Oxysterols and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolon.com [metabolon.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Formation and metabolism of oxysterols and cholestenoic acids found in the mouse circulation: Lessons learnt from deuterium-enrichment experiments and the CYP46A1 transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 15. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sfrbm.org [sfrbm.org]

- 19. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. lipidanalytical.com [lipidanalytical.com]

- 28. Multiple Targets for Oxysterols in Their Regulation of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance and Analysis of 7β-Hydroxycholesterol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7β-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, formed through both non-enzymatic autoxidation and enzymatic pathways.[1] It is one of the main forms of oxysterols generated from cholesterol autoxidation.[2] Found in various human tissues and biological fluids, its presence and concentration are increasingly recognized as significant in a range of physiological and pathological processes. This technical guide provides an in-depth overview of the natural abundance of 7β-hydroxycholesterol, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. Elevated levels of 7β-hydroxycholesterol are often found in the biological fluids and tissues of patients with age-related diseases, including cardiovascular and neurodegenerative diseases.[3]

Data Presentation: Natural Abundance of 7β-Hydroxycholesterol

The following tables summarize the reported concentrations of 7β-hydroxycholesterol in various human biological matrices. These values can vary based on the analytical methods used, as well as the age, health status, and lifestyle of the individuals studied.

Table 1: Concentration of 7β-Hydroxycholesterol in Human Plasma/Serum

| Population Studied | Matrix | Concentration (ng/mL) | Analytical Method | Reference |

| Lithuanian Men (High risk for cardiovascular disease) | Plasma | 12 ± 5 | Not Specified | [4][5] |

| Swedish Men (Lower risk for cardiovascular disease) | Plasma | 9 ± 8 | Not Specified | [4][5] |

Table 2: Concentration of 7β-Hydroxycholesterol in Human Brain and Cerebrospinal Fluid (CSF)

| Matrix | Condition | Concentration | Analytical Method | Reference |

| Brain (Cerebral Cortex) | Alzheimer's Disease | Elevated | Not Specified | [1] |

| Brain (Export from brain) | Healthy | ~2 mg/24h flux | GC-MS | [6] |

Table 3: Concentration of 7β-Hydroxycholesterol in Human Tissues

| Tissue | Condition | Concentration | Analytical Method | Reference |

| Atherosclerotic Plaque | Atherosclerosis | Present, secondary to 7-ketocholesterol (B24107) | HPLC with UV detection | [7] |

| Ocular Tissues (RPE/Choroid) | Aging | Increases with age | LC-MS | [8] |

Experimental Protocols

Accurate quantification of 7β-hydroxycholesterol is challenging due to its low abundance and the potential for artificial oxidation during sample handling. The following sections detail established methodologies for its analysis.

Protocol 1: Extraction and Saponification of 7β-Hydroxycholesterol from Plasma

This protocol is adapted from methods described for the analysis of oxysterols in biological fluids.[9][10][11]

1. Sample Preparation:

-

To 200 µL of human plasma, add deuterated internal standards.

-

Extract bulk lipids using a methanol (B129727):dichloromethane solvent mixture.

2. Saponification (to hydrolyze cholesteryl esters):

-

To the lipid extract, add 1 mL of 100% ethanol (B145695) and 300 µL of 10 N KOH (dissolved in 75% ethanol).[9]

-

Incubate the mixture at 80°C for 1 hour.[9]

-

Cool the tubes on ice.

3. Extraction of Unsaponifiable Lipids:

-

Add 2 mL of chloroform (B151607) and vortex.[9]

-

Add 2.5 mL of distilled water and vortex.[9]

-

Centrifuge at 2,380 x g for 10 minutes at room temperature.[9]

-

Remove the upper aqueous phase.

-

Wash the lower organic phase with 2 mL of distilled water, vortex, and centrifuge again.

-

Collect the lower organic phase containing the free oxysterols.

4. Solid-Phase Extraction (SPE) for Cleanup:

-

The dried lipid extract can be further purified using a silica (B1680970) SPE cartridge to separate oxysterols from the more abundant cholesterol.[12][13]

-

Condition the silica cartridge with hexane (B92381).

-

Apply the sample and wash with hexane to elute cholesterol.

-

Elute the more polar oxysterols with a more polar solvent system (e.g., hexane:ethyl ether mixtures of increasing polarity, followed by acetone/methanol).[13]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for oxysterol analysis, often requiring derivatization to increase the volatility of the analytes.[9][14]

1. Derivatization:

-

Dry the extracted oxysterol fraction under a stream of nitrogen.

-

Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

-

Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[9]

2. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: BPX5 or similar non-polar column.

-

Carrier Gas: Helium.

-

Temperature Program: Start at a lower temperature and ramp up to separate the different sterols.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

Monitor characteristic ions for 7β-hydroxycholesterol-TMS ether.

-

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized oxysterols, reducing sample preparation time and potential for artifacts.[15][16][17]

1. Sample Preparation:

-

The extracted and purified oxysterol fraction is dried and reconstituted in a suitable solvent for LC injection (e.g., 40% methanol containing 0.1% formic acid).[18]

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.[15][17] An Eclipse XBD column has been shown to separate 7β-hydroxycholesterol from its isomers.[16]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid is typically used.[15][17]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]

-

Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Transitions: Monitor the specific precursor-to-product ion transition for 7β-hydroxycholesterol.

-

Signaling Pathways and Biological Activities

7β-hydroxycholesterol is a biologically active molecule that can induce cellular responses, including apoptosis and inflammation.

7β-Hydroxycholesterol-Induced Apoptosis

7β-hydroxycholesterol is known to induce apoptosis in various cell types, including vascular wall cells.[19][20][21] The apoptotic cascade involves several key events, as depicted in the following diagram. The process is often initiated by an influx of calcium and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[22]

7β-Hydroxycholesterol and Neuroinflammation

In the central nervous system, 7β-hydroxycholesterol is implicated in neuroinflammatory processes, particularly relevant to neurodegenerative diseases like Alzheimer's disease.[1][23][24] It can activate glial cells (microglia and astrocytes), leading to the production of pro-inflammatory cytokines.[24]

Conclusion

The quantification of 7β-hydroxycholesterol is a critical aspect of research into diseases associated with oxidative stress and lipid peroxidation. The choice of analytical methodology depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The signaling pathways initiated by 7β-hydroxycholesterol highlight its potential as a biomarker and a therapeutic target in a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field, enabling more standardized and comparable studies on the role of this important oxysterol.

References

- 1. portlandpress.com [portlandpress.com]

- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Increased plasma 7 beta-hydroxycholesterol concentrations in a population with a high risk for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol metabolites exported from human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Hydroperoxycholesterol and its products in oxidized low density lipoprotein and human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-ketocholesterol accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.aston.ac.uk [research.aston.ac.uk]

- 18. 2.8. Oxysterol extraction [bio-protocol.org]

- 19. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of calcium in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of 7β-Hydroxycholesterol Formation: A Technical Guide to Enzymatic and Non-Enzymatic Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the formation of 7β-hydroxycholesterol, a critical oxysterol implicated in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of both the enzymatic and non-enzymatic routes of its synthesis. By presenting detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways, this guide serves as a valuable resource for understanding and investigating the roles of 7β-hydroxycholesterol in health and disease.

Introduction

7β-hydroxycholesterol is an oxidized derivative of cholesterol that, along with its epimer 7α-hydroxycholesterol and the ketone derivative 7-ketocholesterol (B24107), belongs to the family of 7-oxygenated oxysterols.[1][2] These molecules are not merely byproducts of cholesterol metabolism but are bioactive lipids that can modulate signaling pathways involved in apoptosis, inflammation, and lipid homeostasis.[3][4] The concentration of 7β-hydroxycholesterol in tissues and plasma is a biomarker of oxidative stress and has been associated with the pathogenesis of several diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers.[1][2] Its formation can occur through two distinct mechanisms: non-enzymatic autoxidation and specific enzymatic reactions.[5][6] A thorough understanding of these pathways is crucial for the development of therapeutic strategies targeting the modulation of 7β-hydroxycholesterol levels.

Non-Enzymatic Formation: The Autoxidation Pathway